![molecular formula C24H46O12P4 B14753124 1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two diethoxyphosphoryl groups attached to a benzene ring, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by diethoxyphosphoryl groups. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF) or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diethoxyphosphoryl groups to phosphine groups.
Substitution: The diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.
科学的研究の応用
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene involves its interaction with molecular targets through its diethoxyphosphoryl groups. These groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved include:
Coordination with Metal Ions: The compound acts as a ligand, forming complexes with transition metals.
Catalysis: The metal complexes can catalyze reactions such as hydrogenation, oxidation, and cross-coupling.
類似化合物との比較
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene can be compared with other similar organophosphorus compounds, such as:
1,4-Bis(diphenylphosphino)methylbenzene: Similar in structure but with diphenylphosphino groups instead of diethoxyphosphoryl groups.
4,4-Bis(diethoxyphosphoryl)butan-1-ol: Another organophosphorus compound with different functional groups and applications.
The uniqueness of this compound lies in its specific diethoxyphosphoryl groups, which provide distinct reactivity and coordination properties compared to other similar compounds.
特性
分子式 |
C24H46O12P4 |
|---|---|
分子量 |
650.5 g/mol |
IUPAC名 |
1,4-bis[bis(diethoxyphosphoryl)methyl]benzene |
InChI |
InChI=1S/C24H46O12P4/c1-9-29-37(25,30-10-2)23(38(26,31-11-3)32-12-4)21-17-19-22(20-18-21)24(39(27,33-13-5)34-14-6)40(28,35-15-7)36-16-8/h17-20,23-24H,9-16H2,1-8H3 |
InChIキー |
PAGJRNPNWWMVNT-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C(P(=O)(OCC)OCC)P(=O)(OCC)OCC)P(=O)(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
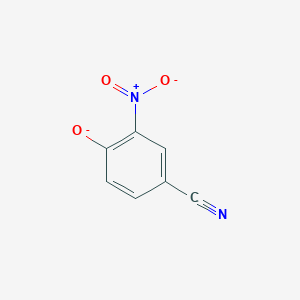
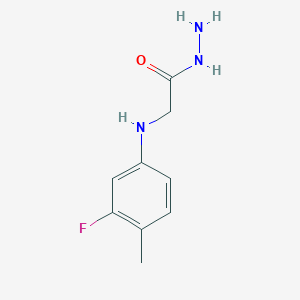
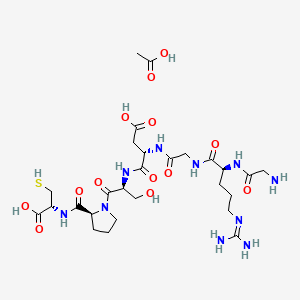
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
![(3Z,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B14753072.png)
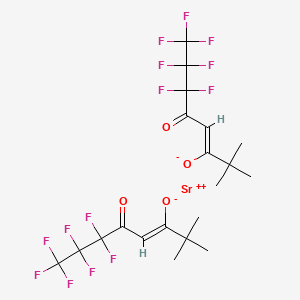
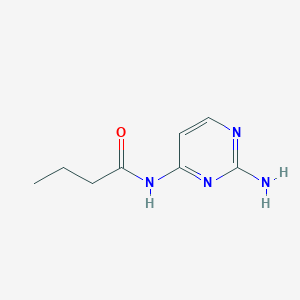
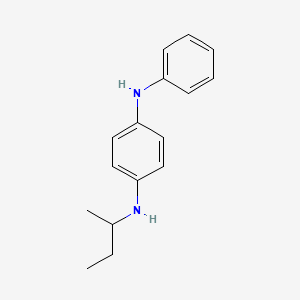
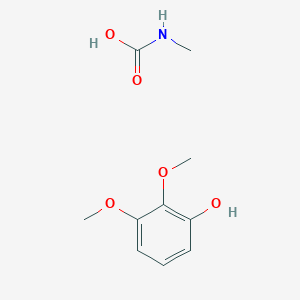
![(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14753107.png)


![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
